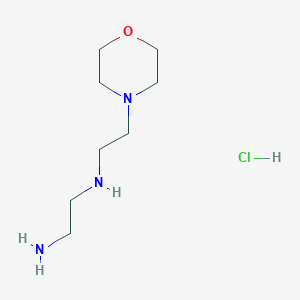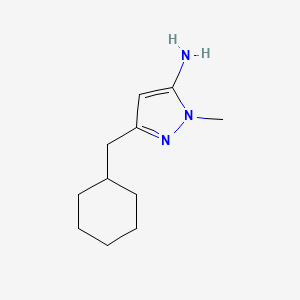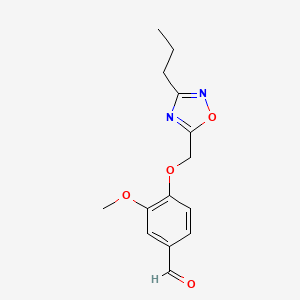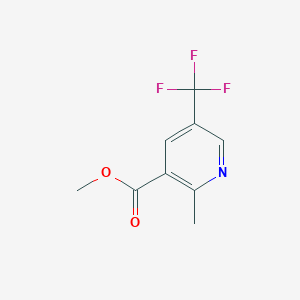![molecular formula C7H4Br2N2S B13329815 5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine](/img/structure/B13329815.png)
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that features a unique isothiazolo[5,4-b]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine typically involves the bromination of isothiazolo[5,4-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively brominates the methyl group at the 3-position and the hydrogen at the 5-position of the isothiazolo[5,4-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Carried out under anhydrous conditions with reducing agents at low temperatures.
Major Products Formed
Nucleophilic Substitution: Yields substituted isothiazolo[5,4-b]pyridine derivatives with various functional groups.
Oxidation: Produces sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Results in the formation of methyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(bromomethyl)isothiazolo[4,5-b]pyridine: Similar structure but different substitution pattern.
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine: Another brominated derivative with a thiazole ring instead of an isothiazole ring.
Uniqueness
5-Bromo-3-(bromomethyl)isothiazolo[5,4-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4Br2N2S |
|---|---|
Molecular Weight |
308.00 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4Br2N2S/c8-2-6-5-1-4(9)3-10-7(5)12-11-6/h1,3H,2H2 |
InChI Key |
YVBWFVYQFYCBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=NS2)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)

![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)

![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)


![Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13329786.png)




